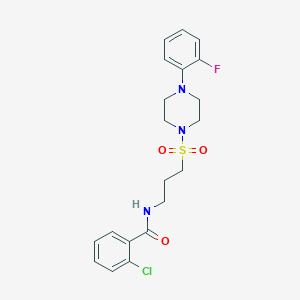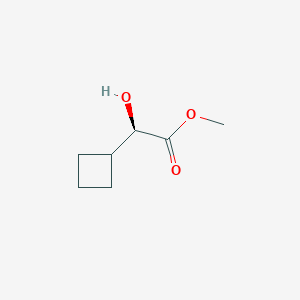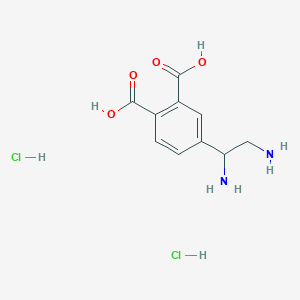![molecular formula C22H20N6O4 B2733266 4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2097929-34-3](/img/structure/B2733266.png)
4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a triazolopyrimidine ring, an azetidine ring, and a dihydropyridinone ring. These groups are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as triazolopyrimidines are often synthesized through cyclization reactions . The azetidine ring could potentially be formed through a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine and dihydropyridinone rings would likely contribute to the rigidity of the molecule, while the methoxy and carbonyl groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the methoxy group could potentially undergo demethylation reactions, while the carbonyl group could participate in various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple polar functional groups would likely make the compound relatively polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to [1,2,4]triazolo[1,5-a]pyrimidines are frequently synthesized for their unique properties and potential applications. For instance, the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which are related in structure, have been reported. These compounds were synthesized starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, and their antimicrobial activity was screened, showcasing the interest in such compounds for potential biological applications (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activities
The search for new antimicrobial agents often leads to the exploration of novel heterocyclic compounds. [1,2,4]Triazolo[1,5-a]pyrimidines and their derivatives have been investigated for their antimicrobial properties. An example includes the synthesis and antimicrobial evaluation of new thiazolopyrimidines, where a series of derivatives were prepared as potential antimicrobial and antitumor agents. Some of these compounds displayed promising antimicrobial activity, although none showed significant antitumor activity (Said et al., 2004).
Biological Evaluation and Potential Antibacterial Activity
The evaluation of novel compounds for biological activities is a key step in the discovery of new therapeutic agents. A study involving the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated the compound's antibacterial activity against Gram-positive and Gram-negative microbial strains. This suggests that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine can exhibit significant biological properties, including antibacterial effects (Lahmidi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-5-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-14-8-20(28-22(25-14)23-13-24-28)32-16-10-26(11-16)21(30)17-12-27(15-6-4-3-5-7-15)19(29)9-18(17)31-2/h3-9,12-13,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTHBCNBOFIXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CN(C(=O)C=C4OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2733187.png)
![2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2733188.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2733191.png)

![(E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2733195.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)

![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2733201.png)




